molecular formula C23H25FN2O4S B11307358 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide

Cat. No.: B11307358
M. Wt: 444.5 g/mol
InChI Key: WOGUVTMFGVOZQJ-UHFFFAOYSA-N
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Description

The compound N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide features a pyrrole core substituted with a 4-fluorophenylsulfonyl group, methyl groups at positions 4 and 5, and an isopropyl moiety at position 1. The benzamide group at position 3 includes a methoxy substituent.

Properties

Molecular Formula

C23H25FN2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H25FN2O4S/c1-14(2)26-16(4)15(3)21(31(28,29)20-11-9-18(24)10-12-20)22(26)25-23(27)17-7-6-8-19(13-17)30-5/h6-14H,1-5H3,(H,25,27)

InChI Key

WOGUVTMFGVOZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)OC)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the pyrrole derivative with 3-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), elevated temperatures.

Major Products

    Oxidation: Formation of pyrrole N-oxides or sulfone derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique electronic and steric properties allow researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis.
  • Sulfonylation : Introducing the fluorophenylsulfonyl group using 4-fluorobenzenesulfonyl chloride.
  • Alkylation : Adding dimethyl groups through alkylation reactions.
  • Coupling : Attaching the methoxybenzamide moiety with 3-methoxybenzoyl chloride.

Biology

This compound is being studied for its potential bioactive properties. Its structural features suggest interactions with various biological targets, making it a candidate for drug discovery.

Biological Mechanisms

Research indicates that it may:

  • Modulate protein kinase activity, which is crucial in cellular functions such as proliferation and apoptosis.
  • Suppress cell growth while enhancing glucose uptake and ATP production in specific cell lines.

Medicine

In medicinal research, this compound is being investigated for its therapeutic potential. Studies focus on its ability to influence specific biological pathways, which could lead to treatments for various diseases.

Industrial Applications

The compound's unique chemical properties make it suitable for developing new materials such as polymers and coatings. Its applications in industry are driven by its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine vs. Methoxy : The 3-methoxy group may improve solubility relative to fluorine but could reduce metabolic stability.
  • Heterocyclic Cores : Pyrrole’s planar structure may favor π-π stacking interactions, whereas bulkier cores (e.g., pyrazolo-pyrimidine in ) could hinder binding in crowded active sites .

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C23H25FN2O4S
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 1010880-86-0

The compound features a pyrrole ring, a sulfonyl group attached to a fluorinated phenyl ring, and a methoxybenzamide moiety. These structural components contribute to its chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and cellular processes. Key mechanisms include:

1. Protein Kinase Inhibition : Preliminary studies indicate that this compound can modulate protein kinase activity, which is crucial for various cellular functions such as proliferation and apoptosis. This modulation suggests potential applications in cancer therapy where dysregulated kinase activity is prevalent .

2. Cell Growth Suppression : Research has shown that similar compounds can suppress cell growth while enhancing glucose uptake and ATP production in specific cell lines. This indicates a potential role in optimizing monoclonal antibody production by improving cell-specific productivity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cell Growth Inhibition Suppresses growth in various cancer cell lines
Metabolic Modulation Increases glucose uptake and ATP levels
Kinase Modulation Affects enzymatic pathways linked to cancer

Case Study 1: Monoclonal Antibody Production

In a study focusing on the production of monoclonal antibodies (mAbs), compounds similar to this compound were found to enhance mAb yields significantly. The presence of this compound led to a 1.5-fold increase in final mAb concentration compared to control conditions, demonstrating its potential as an additive in biotechnological applications .

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation, particularly in breast cancer cells, suggesting its therapeutic potential in oncology .

Research Findings

Recent research has highlighted the versatility of this compound in modulating critical biological pathways:

  • Enhanced Cell Viability : In cultures supplemented with this compound, cell viability was maintained longer than control groups, indicating its protective effects on cell health during metabolic stress conditions .
  • Altered Glycan Profiles : The compound's influence on N-linked glycosylation patterns has been noted, which is essential for the functional quality of therapeutic proteins .

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